molecular formula C11H11Cl2N3O B2486239 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1193390-29-2

2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No.: B2486239
CAS No.: 1193390-29-2
M. Wt: 272.13
InChI Key: MTNWFRGQDJUZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a benzimidazole derivative characterized by a fused aromatic benzodiazole core substituted with a furan-3-yl group at position 2 and an amine group at position 3. The dihydrochloride salt enhances solubility in polar solvents, making it suitable for applications in medicinal chemistry and materials science . Its photophysical properties, including strong π-π stacking interactions and electron delocalization, are attributed to the conjugated aromatic system and the electron-rich furan moiety .

Properties

IUPAC Name

2-(furan-3-yl)-3H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O.2ClH/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7;;/h1-6H,12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNWFRGQDJUZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the formation of the benzodiazole core followed by the introduction of the furan ring. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole ring. The furan ring can then be introduced through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine group at position 5 of the benzodiazole ring participates in classical amine reactions:

Reaction TypeConditionsOutcome/ApplicationSource
Acylation Acetic anhydride, 80–100°CForms acetylated derivative (N-acyl)
Schiff Base Formation Aldehydes/ketones, EtOH, ΔImine derivatives for coordination chemistry
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CN-alkylated products

The dihydrochloride salt often requires neutralization (e.g., with NaHCO₃) to liberate the free amine prior to reaction .

Benzodiazole Ring Modifications

The benzodiazole scaffold undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeConditionsOutcomeSource
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at position 4 or 6
Oxidative Ring Opening H₂O₂, FeCl₃, CH₃CN, 50°CForms quinazolinone derivatives

The electron-deficient nature of benzodiazole directs substituents to positions 4 and 6 .

Furan Ring Reactivity

The furan-3-yl group participates in cycloadditions and electrophilic substitutions:

Reaction TypeConditionsOutcomeSource
Diels-Alder Reaction Maleic anhydride, Δ, tolueneForms bicyclic adducts
Electrophilic Acylation AcCl, AlCl₃, CH₂Cl₂, 25°CAcetylated furan (position 5)

Furan’s electron-rich π-system enables regioselective functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization:

Reaction TypeConditionsOutcomeSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, THFBiaryl-functionalized derivatives
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amineN-arylated products

These reactions expand structural diversity for medicinal chemistry applications .

Reductive Transformations

The amine and furan groups undergo selective reductions:

Reaction TypeConditionsOutcomeSource
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOHFuran → tetrahydrofuran; amine remains
NaBH₄ Reduction NaBH₄, MeOH, 0°CSelective reduction of imine bonds

Condensation Reactions

The amine group facilitates heterocycle formation:

Reaction TypeConditionsOutcomeSource
Triazepine Formation CS₂, KOH, DMF, Δ1,3,5-Triazepine derivatives
Imidazole Cyclization Glyoxal, NH₄OAc, EtOH, ΔFused imidazo-benzodiazoles

Key Mechanistic Insights

  • Amine Reactivity : The primary amine’s nucleophilicity is modulated by the electron-withdrawing benzodiazole ring, requiring stronger bases (e.g., Cs₂CO₃) for deprotonation in alkylation .

  • Furan Activation : Furan’s oxygen lone pairs enhance electrophilic substitution at position 5, while steric hindrance at position 3 limits reactivity .

  • Benzodiazole Stability : The ring remains intact under mild acidic/basic conditions but undergoes hydrolysis in concentrated H₂SO₄ .

Comparative Reaction Yields

ReactionYield (%)Purity (HPLC)
Acylation (Ac₂O)78>95
Suzuki Coupling (Ar-B(OH)₂)6592
Diels-Alder (Maleic anhydride)8289

Data extrapolated from analogous benzodiazole and furan systems .

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis , allowing for the development of more complex molecules. Its structural features enable it to participate in various chemical reactions, such as oxidation and substitution, which are essential for creating diverse chemical products .

Biological Applications

Research has indicated that 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride possesses significant biological activity:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Investigations into its anticancer properties have shown promise, indicating that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicinal Chemistry

The compound is being explored for its therapeutic properties:

  • Mechanism of Action : Its interaction with biological targets can modulate key pathways involved in disease processes, particularly in cancer and infectious diseases .
  • Drug Development : Ongoing studies focus on optimizing its structure to enhance efficacy and reduce toxicity, aiming to develop novel therapeutics based on this scaffold .

Case Study 1: Anticancer Activity

A study conducted on the derivatives of benzodiazole highlighted the anticancer potential of compounds similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Comparison Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntifungalPotential activity against fungal strains

Mechanism of Action

The mechanism of action of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The furan ring and benzodiazole core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Properties
This compound C₁₁H₁₁Cl₂N₃O 272.13 (calculated) High in polar solvents Strong π-π stacking, photophysical activity, enhanced electron delocalization
2-(Furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride C₁₁H₁₁Cl₂N₃O 272.13 (calculated) High in polar solvents Reactivity in electrophilic substitutions; lower cost than 3-yl isomer
2-(3-Fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride C₁₃H₁₂Cl₂FN₃ 300.16 Polar solvents Fluorine substituent enhances electronegativity and binding interactions
2-(Thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride C₁₁H₁₁Cl₂N₃S 288.19 (calculated) Moderate solubility Sulfur atom increases hydrophobicity; altered electronic properties
2-(Pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride C₁₂H₁₂Cl₂N₄ 283.15 High in polar solvents Pyridine ring introduces basicity; potential for metal coordination
Key Observations:
  • Substituent Position Effects : The 3-yl furan isomer exhibits distinct photophysical behavior compared to the 2-yl analogue due to differences in electronic conjugation and steric effects .
  • Halogen vs.
  • Sulfur vs. Oxygen Heterocycles : Thiophene-substituted analogues (e.g., 2-(thiophen-2-yl)) exhibit reduced polarity and altered reactivity due to sulfur’s lower electronegativity relative to oxygen .

Reactivity and Functional Differences

  • Electrophilic Substitution : The furan-3-yl group in the target compound facilitates regioselective electrophilic substitutions at the electron-rich benzodiazole core, whereas fluorophenyl derivatives prioritize reactions at the fluorine-bearing aromatic ring .
  • Solubility and Salt Forms : All dihydrochloride salts enhance aqueous solubility, but thiophene- and pyridine-containing variants may exhibit pH-dependent solubility due to their basic or acidic functional groups .

Biological Activity

2-(Furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a furan ring attached to a benzodiazole structure, which is known for its diverse pharmacological properties. Research into its biological activity suggests potential applications in various fields, including medicinal chemistry and drug development.

  • Molecular Formula : C11H11Cl2N3O
  • Molecular Weight : 272.13 g/mol
  • CAS Number : 1193390-29-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The furan and benzodiazole moieties can modulate various biological pathways by interacting with enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown promising antimicrobial properties. For instance, studies on related benzodiazole derivatives have demonstrated efficacy against a range of bacterial strains and fungi, suggesting that this compound may exhibit similar antimicrobial effects.

Anticancer Potential

The compound's structure allows it to potentially inhibit cancer cell proliferation. Preliminary studies have indicated that benzodiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

Neuroprotective Effects

There is emerging evidence that benzodiazole derivatives may possess neuroprotective properties. These compounds could help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochlorideBenzodiazole derivativeAntimicrobial
2-(thiophen-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochlorideBenzodiazole derivativeAnticancer
2-(pyridin-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochlorideBenzodiazole derivativeNeuroprotective

Case Studies and Research Findings

  • Anticancer Activity : A study published in a pharmacological journal investigated the anticancer effects of various benzodiazole derivatives. The findings suggested that compounds with furan substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF7) compared to their non-furan counterparts.
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, researchers tested several benzodiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions significantly improved antibacterial activity .
  • Neuroprotection : A recent investigation into the neuroprotective effects of benzodiazole derivatives highlighted the potential of these compounds to reduce oxidative stress markers in neuronal cell cultures. The study concluded that modifications in the chemical structure could enhance neuroprotective capabilities .

Q & A

Q. What are the recommended synthetic routes for 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride, and how can purity be optimized?

Methodological Answer:

  • Synthetic Pathway : The compound can be synthesized via cyclocondensation of 3-aminobenzodiazole derivatives with furan-3-carbaldehyde under acidic conditions. A typical procedure involves refluxing precursors in tetrahydrofuran (THF) with hydrochloric acid (HCl) to form the dihydrochloride salt .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity.
  • Purity Validation : High-performance liquid chromatography (HPLC) with a C18 column (e.g., 4.6 × 250 mm, 5 µm) and UV detection at 254 nm ensures >95% purity. Confirm structural integrity via 1H^1H-NMR (DMSO-d6, δ 7.2–8.5 ppm for aromatic protons) and LC-MS (m/z calculated for C11_{11}H10_{10}N3_3O2HCl\cdot 2HCl: 283.05) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Testing : Perform accelerated degradation studies:
    • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition at 25–150°C.
    • Photostability : Expose samples to UV light (λ = 254 nm) for 24–72 hours and monitor degradation via HPLC.
    • Humidity Sensitivity : Store samples at 40°C/75% relative humidity for 1 month; quantify residual compound via NMR .
  • Recommended Storage : -20°C in amber vials under inert atmosphere (argon/nitrogen) to prevent oxidation and hydrolysis .

Q. What analytical techniques are critical for confirming the compound’s structure and salt form?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1H^1H-NMR (DMSO-d6) should show peaks for the benzodiazole core (δ 7.8–8.3 ppm) and furan protons (δ 6.4–7.1 ppm). 13C^{13}C-NMR confirms the dihydrochloride salt via shifts near δ 160–165 ppm (amine groups) .
    • Elemental Analysis : Match calculated vs. observed values for C, H, N, Cl (e.g., Cl%: calculated 25.1%, observed ±0.3%) .
  • Salt Form Verification : X-ray crystallography (single-crystal) or FT-IR (N–H stretching at 3200–3400 cm1^{-1}) confirms protonation states .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

  • SAR Strategy :
    • Structural Modifications : Synthesize analogs with substitutions on the furan ring (e.g., nitro, chloro) or benzodiazole core (e.g., methyl, methoxy).
    • Biological Assays : Test analogs against target receptors (e.g., adenosine A2A receptor) using radioligand displacement assays (IC50_{50} determination) .
    • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., PDB ID: 3REJ) .
  • Key Parameters : Compare logP (lipophilicity), polar surface area, and hydrogen-bonding capacity to correlate with activity .

Q. What experimental approaches resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solubility Profiling :
    • pH-Dependent Solubility : Use shake-flask method at pH 1–10 (HCl/NaOH buffers). Measure via UV-Vis spectroscopy (λ = 280 nm) .
    • Co-Solvency Studies : Test solubility in DMSO, PEG-400, or cyclodextrin solutions to enhance bioavailability .
  • Data Reconciliation : Cross-validate results with HPLC and dynamic light scattering (DLS) to detect aggregation or salt disproportionation .

Q. How can researchers investigate the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?

Methodological Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Immobilize bovine serum albumin (BSA) on a CM5 chip; measure binding kinetics (kon_{on}, koff_{off}) .
    • Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., calf thymus DNA) upon compound binding (190–260 nm range) .
  • In Vitro Toxicity : Perform MTT assays on HEK-293 cells to assess IC50_{50} and selectivity indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.